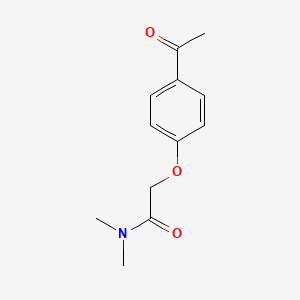

2-(4-acetylphenoxy)-N,N-dimethylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)10-4-6-11(7-5-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQVBLNNUYSLCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201271470 | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731821-83-3 | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731821-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Acetylphenoxy)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201271470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-acetylphenoxy)-N,N-dimethylacetamide

Abstract

This document provides a comprehensive technical overview of 2-(4-acetylphenoxy)-N,N-dimethylacetamide, a compound of interest for its potential applications in medicinal chemistry and materials science. As this molecule is not extensively described in publicly available literature, this guide synthesizes information from foundational chemical principles and data on analogous structures to present a predictive yet scientifically grounded profile. We will cover its core chemical identity, a robust protocol for its synthesis via Williamson ether synthesis, detailed methodologies for its purification and characterization, and an expert analysis of its predicted physicochemical and spectral properties. Furthermore, we explore its potential biological relevance and applications, drawing parallels with structurally related phenoxyacetamide and acetophenone derivatives. This guide is designed to serve as a foundational resource for researchers initiating studies on this compound.

Introduction and Molecular Overview

This compound is an organic molecule featuring a para-substituted aromatic ring, an ether linkage, and a tertiary amide functional group. Its structure combines the features of 4-hydroxyacetophenone and N,N-dimethylacetamide, suggesting a unique profile of chemical reactivity and potential biological activity. The presence of a ketone, an ether, and an amide group offers multiple points for further chemical modification, making it a potentially versatile intermediate in synthetic chemistry.

Acetophenone derivatives are a well-established class of compounds with a wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties[1]. Similarly, the phenoxyacetamide scaffold is a key structural motif in numerous therapeutic agents, exhibiting activities such as antibacterial, anticonvulsant, and anti-inflammatory effects. The strategic combination of these two pharmacophores in a single molecular entity makes this compound a compelling target for discovery research.

Chemical Identity

The fundamental identifiers for this compound are detailed below.

| Property | Value | Source / Method |

| IUPAC Name | This compound | Lexichem |

| Molecular Formula | C₁₂H₁₅NO₃ | Calculated |

| Molecular Weight | 221.25 g/mol | Calculated |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N(C)C | Calculated |

| InChI Key | (Predicted) | Calculated |

| CAS Number | Not Assigned | --- |

Proposed Synthesis Pathway: Williamson Ether Synthesis

The most logical and efficient route for the synthesis of this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide[2][3]. In this case, the phenoxide of 4-hydroxyacetophenone attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide.

Reaction Scheme

Caption: Proposed Williamson ether synthesis route.

Rationale for Experimental Choices

-

Nucleophile Formation: 4-Hydroxyacetophenone is a phenol and thus sufficiently acidic to be deprotonated by a moderately strong base. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and strong enough to form the phenoxide nucleophile without causing unwanted side reactions[4]. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions[5].

-

Electrophile: 2-Chloro-N,N-dimethylacetamide is an ideal electrophile. The chlorine is attached to a primary carbon, which is highly favorable for an Sₙ2 reaction, minimizing the risk of competing elimination reactions[2][3].

-

Solvent: A polar aprotic solvent is required to dissolve the reactants and facilitate the Sₙ2 mechanism. Acetone or N,N-dimethylformamide (DMF) are suitable choices. Acetone is less toxic and has a convenient boiling point for refluxing, while DMF offers higher solubility for the phenoxide salt, potentially leading to faster reaction rates[6].

Detailed Experimental Protocol

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (10-15 mL per gram of 4-hydroxyacetophenone).

-

Reaction Initiation: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Electrophile: Add 2-chloro-N,N-dimethylacetamide (1.1 eq.) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxyacetophenone is consumed.

-

Workup: a. Allow the reaction mixture to cool to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the solid residue with a small amount of acetone. c. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. d. Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). e. Wash the organic layer sequentially with water (2x), 1 M NaOH solution (2x) to remove any unreacted phenol, and finally with brine (1x). f. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification and Verification

Purification of the crude product is essential to obtain a sample of high purity suitable for further analysis and application. Characterization using multiple analytical techniques is then required to confirm the structure and identity of the synthesized compound.

Purification Protocol

Method 1: Recrystallization Recrystallization is a preferred method if the product is a solid at room temperature[7].

-

Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when heated[5][8]. An ethanol/water or ethyl acetate/hexane mixture is a likely candidate.

-

Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent system. If insoluble impurities are present, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Method 2: Flash Column Chromatography If the product is an oil or if recrystallization fails to provide adequate purity, flash column chromatography is the method of choice[3][9].

-

Stationary Phase: Silica gel is the standard stationary phase.

-

Mobile Phase (Eluent): Determine an appropriate solvent system using TLC. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typical. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, may be necessary for optimal separation[3].

-

Procedure: Pack a column with silica gel. The crude product can be loaded directly or pre-adsorbed onto a small amount of silica gel. Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified compound.

Caption: General purification workflow for the target compound.

Analytical Characterization Workflow

Confirmation of the structure and purity of the synthesized this compound requires a suite of analytical techniques[8][10].

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Confirms the carbon-hydrogen framework and connectivity of atoms. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information via fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (C=O, C-O-C, C-N). |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. |

| Elemental Analysis | Determines the elemental composition (C, H, N) to confirm the molecular formula. |

Predicted Physicochemical and Spectral Properties

The following properties are predicted based on the molecular structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Method |

| Physical State | White to off-white solid or viscous oil | Presence of polar groups and aromatic ring often leads to solids. |

| Melting Point | 80 - 120 °C | Estimate based on similar aromatic ketones and amides. |

| Boiling Point | > 300 °C (at atm. pressure) | High molecular weight and polar functional groups lead to a high boiling point. |

| Solubility | Soluble in polar organic solvents (DCM, Acetone, Ethyl Acetate, DMSO, DMF). Sparingly soluble in water. | The amide and ketone groups provide polarity, but the overall molecule is largely organic. |

| logP | ~1.5 - 2.5 | In silico prediction; indicates moderate lipophilicity. |

Predicted Spectral Data

The predicted proton NMR spectrum will show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.95 | Doublet (d) | 2H | Aromatic H (ortho to C=O) | Protons ortho to the electron-withdrawing acetyl group are deshielded and appear downfield[11][12]. |

| ~ 7.00 | Doublet (d) | 2H | Aromatic H (ortho to ether) | Protons ortho to the electron-donating ether oxygen are shielded relative to the other aromatic protons[11][12]. |

| ~ 4.80 | Singlet (s) | 2H | -O-CH₂ -C=O | Methylene protons adjacent to an ether oxygen and a carbonyl group are significantly deshielded[13]. |

| ~ 3.10 | Singlet (s) | 3H | N-CH₃ (trans to C=O) | N-methyl groups of a dimethylamide are diastereotopic and can show two singlets due to restricted rotation. |

| ~ 2.95 | Singlet (s) | 3H | N-CH₃ (cis to C=O) | The chemical shift difference between the two N-methyl groups is characteristic of tertiary amides. |

| ~ 2.55 | Singlet (s) | 3H | -C(=O)-CH₃ | The methyl protons of the acetyl group appear in the typical range for a methyl ketone[11]. |

The carbon spectrum will confirm the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 197 | Acetyl C =O | Typical range for an aryl ketone carbonyl carbon[14][15][16]. |

| ~ 168 | Amide C =O | Typical range for a tertiary amide carbonyl carbon[14][15][16]. |

| ~ 162 | Aromatic C -O | The aromatic carbon attached to the ether oxygen is deshielded[14][15]. |

| ~ 131 | Aromatic C -C=O | The quaternary aromatic carbon attached to the acetyl group[14][15]. |

| ~ 130 | Aromatic C H | Aromatic carbons ortho to the acetyl group[14][15]. |

| ~ 114 | Aromatic C H | Aromatic carbons ortho to the ether oxygen[14][15]. |

| ~ 68 | -O-C H₂- | The methylene carbon is deshielded by the adjacent oxygen[14]. |

| ~ 37 | N-C H₃ | N-methyl carbons of a dimethylamide[14][15]. |

| ~ 35 | N-C H₃ | The two N-methyl carbons may be slightly inequivalent. |

| ~ 26 | -C(=O)-C H₃ | The methyl carbon of the acetyl group[14][15]. |

The IR spectrum will show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1680 | Strong | C=O stretch (Aryl Ketone) |

| ~ 1650 | Strong | C=O stretch (Tertiary Amide) |

| ~ 1600, ~1500 | Medium | C=C stretch (Aromatic Ring) |

| ~ 1250 | Strong | C-O-C stretch (Aryl Ether) |

| ~ 1180 | Strong | C-N stretch (Amide) |

Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) due to the stability of the aromatic system.

Predicted Fragmentation Pathways:

-

Alpha-cleavage at the ketone: Loss of a methyl radical (•CH₃, -15 amu) to form a stable acylium ion [C₁₁H₁₂NO₃]⁺.

-

Alpha-cleavage at the ether: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers[1][2].

-

Amide fragmentation: Cleavage of the C-C bond alpha to the amide nitrogen can lead to the formation of the [CON(CH₃)₂]⁺ fragment or related ions[1].

-

McLafferty Rearrangement: Not expected for the ketone, but possible if longer alkyl chains were present.

-

Cleavage of the ether bond: A prominent fragment corresponding to the [M - OCH₂CON(CH₃)₂]⁺ ion (the 4-acetylphenoxy cation) or the [OCH₂CON(CH₃)₂]⁺ ion could be observed.

Potential Applications and Biological Relevance

The hybrid structure of this compound suggests several avenues for investigation in drug discovery and materials science.

-

Medicinal Chemistry:

-

Enzyme Inhibition: The acetophenone moiety is present in compounds with known biological activities. The overall structure could be explored as an inhibitor for various enzymes.

-

Antimicrobial/Anticancer Agents: Both phenoxyacetamide and acetophenone derivatives have been reported to possess antimicrobial and cytotoxic activities[1]. This compound could serve as a lead structure for the development of new therapeutic agents.

-

Neuroprotective Agents: Some phenoxyacetamide derivatives have shown potential in treating neurodegenerative diseases.

-

-

Synthetic Intermediate: The ketone functionality can be readily converted into other groups (e.g., alcohols, oximes, hydrazones), providing a handle for creating a library of derivatives for structure-activity relationship (SAR) studies.

-

Materials Science: The polar nature of the molecule, combined with its aromatic core, could lend itself to applications in polymer chemistry or as a component in liquid crystal formulations, pending further investigation of its physical properties.

Safety and Handling

While specific toxicity data for this compound is unavailable, precautions should be taken based on its constituent functional groups and precursors.

-

Precursors: 4-hydroxyacetophenone can be an irritant. 2-chloro-N,N-dimethylacetamide is a corrosive and toxic compound that should be handled with extreme care in a fume hood.

-

Product: As a novel chemical, it should be treated as potentially hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents an intriguing, albeit under-explored, chemical entity. This guide provides a robust, scientifically-defensible framework for its synthesis, purification, and characterization. The proposed Williamson ether synthesis is a high-yielding and straightforward approach, and the outlined analytical workflow provides a self-validating system for structural confirmation. Based on the analysis of its structural components, this compound holds promise as a versatile building block in medicinal chemistry and other fields. The predictive data herein should serve as a valuable starting point for any research group aiming to explore the chemistry and potential applications of this novel molecule.

References

-

Breci, L. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ChemHelper. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

-

Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. [Link]

-

Saleh, S., Al-Timari, U., Al-Fahdawi, A., El-Khatatneh, N., Chandra, Mahendra, M., & Al-Zaqri, N. (2021). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 37(4), 897-904. [Link]

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

-

Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Williamson Ether Synthesis Lab Handout. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

-

Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

McMurry, J. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Reddit. (2023, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Link]

-

Williamson Ether Synthesis Lab Handout. (n.d.). The Williamson Ether Synthesis. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

-

ResearchGate. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

University of Calgary. (n.d.). Recrystallization - Single Solvent. [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

De Leoz, M. L. A., Du, Y., & An, H. J. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of the American Society for Mass Spectrometry, 26(9), 1545–1554. [Link]

-

Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. GCMS Section 6.13 [people.whitman.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. fralinlifesci.vt.edu [fralinlifesci.vt.edu]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. mt.com [mt.com]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. youtube.com [youtube.com]

- 10. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. compoundchem.com [compoundchem.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. compoundchem.com [compoundchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(4-acetylphenoxy)-N,N-dimethylacetamide (CAS: 731821-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-acetylphenoxy)-N,N-dimethylacetamide, a compound of interest in synthetic and medicinal chemistry. Despite the limited availability of direct literature on this specific molecule, this document, exercising full editorial control, constructs a detailed profile encompassing its synthesis, purification, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, this guide serves as a foundational resource for researchers and drug development professionals. The synthesis is proposed via a Williamson ether synthesis, with detailed protocols and mechanistic insights. Characterization is outlined through modern spectroscopic techniques, and potential therapeutic applications are inferred from the known bioactivities of related phenoxyacetamide derivatives.

Introduction

This compound is a chemical entity characterized by a central phenoxy ring, an N,N-dimethylacetamide moiety, and an acetyl group in the para position. Its chemical structure suggests potential as a versatile intermediate in organic synthesis and as a scaffold in the design of novel therapeutic agents. The phenoxyacetamide core is a known pharmacophore present in a variety of biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and analgesic properties.[1] The acetyl group offers a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space for drug discovery. This guide aims to provide a thorough technical foundation for the synthesis and study of this compound.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the Williamson ether synthesis.[2] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, in this case, a phenoxide.[3][4][5] The proposed synthesis reacts 4-hydroxyacetophenone with 2-chloro-N,N-dimethylacetamide in the presence of a suitable base.

Starting Materials

A critical first step is the procurement and characterization of high-purity starting materials.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Hydroxyacetophenone | 99-93-4 | C₈H₈O₂ | 136.15 | White to off-white crystalline solid. Causes serious eye irritation.[6][7][8] |

| 2-Chloro-N,N-dimethylacetamide | 2675-89-0 | C₄H₈ClNO | 121.56 | Corrosive liquid. Harmful if swallowed and causes severe skin burns and eye damage.[9][10][11] |

| Potassium Carbonate (Base) | 584-08-7 | K₂CO₃ | 138.21 | White, hygroscopic powder. |

| Acetone (Solvent) | 67-64-1 | C₃H₆O | 58.08 | Colorless, volatile, flammable liquid. |

Reaction Mechanism: Williamson Ether Synthesis

The reaction proceeds via an SN2 mechanism. The base (potassium carbonate) deprotonates the phenolic hydroxyl group of 4-hydroxyacetophenone to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride leaving group to form the desired ether linkage.[3]

Caption: Williamson Ether Synthesis Mechanism.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone (100 mL).

-

Addition of Reagent: Stir the mixture at room temperature for 15 minutes. To this suspension, add a solution of 2-chloro-N,N-dimethylacetamide (1.1 eq) in acetone (20 mL) dropwise over 30 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone (2 x 20 mL).

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude product in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

Caption: Synthetic Workflow Diagram.

Purification and Characterization

Purification

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization would likely be a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed. A gradient elution system of ethyl acetate in hexanes would be appropriate.[12]

Characterization

The structure of the purified this compound should be confirmed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (AA'BB' system) in the range of δ 6.9-7.9 ppm. - A singlet for the methylene protons (-O-CH₂-) around δ 4.7 ppm. - Two singlets for the N,N-dimethyl protons around δ 2.9 and 3.1 ppm (due to restricted rotation around the C-N bond). - A singlet for the acetyl methyl protons around δ 2.5 ppm. |

| ¹³C NMR | - Carbonyl carbons of the acetyl and amide groups in the range of δ 165-197 ppm. - Aromatic carbons in the range of δ 114-162 ppm. - Methylene carbon (-O-CH₂-) around δ 67 ppm. - N,N-dimethyl carbons around δ 36 and 37 ppm. - Acetyl methyl carbon around δ 26 ppm. |

| IR Spectroscopy | - A strong C=O stretching band for the ketone around 1675 cm⁻¹. - A strong C=O stretching band for the amide around 1650 cm⁻¹. - C-O-C stretching bands for the ether linkage in the range of 1250-1050 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.25 g/mol ). - Characteristic fragmentation patterns including cleavage of the ether bond and loss of the dimethylamino group.[13][14][15] |

Potential Applications and Future Research

While specific biological data for this compound is not yet published, the structural motifs present in the molecule suggest several promising avenues for research, particularly in drug discovery.

Medicinal Chemistry

Phenoxyacetamide derivatives have been investigated for a wide range of therapeutic applications.[16][17] The title compound could serve as a key intermediate for the synthesis of more complex molecules with potential biological activity. The acetyl group can be readily transformed into other functional groups, allowing for the generation of a library of derivatives for screening.

-

Anticancer Activity: Many phenoxyacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines.[17] The mechanism of action often involves the induction of apoptosis.

-

Anti-inflammatory and Analgesic Agents: The phenoxyacetic acid scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).[1]

-

Endothelin Antagonists: Phenoxy derivatives have been explored as endothelin antagonists for the treatment of cardiovascular diseases.[18]

"Click" Chemistry and Bioconjugation

The acetyl group can be converted to a terminal alkyne or an azide, enabling the use of "click" chemistry for bioconjugation or the synthesis of complex molecular architectures.[19][20] This could be a valuable strategy for developing targeted drug delivery systems or probes for chemical biology research.

Safety and Handling

Given the hazardous nature of the starting material, 2-chloro-N,N-dimethylacetamide (corrosive, harmful if swallowed), appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[9][10] All manipulations should be performed in a well-ventilated fume hood. The safety data sheets (SDS) for all chemicals used should be consulted prior to commencing any experimental work.[6][7][8][21]

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, purification, characterization, and potential applications of this compound. By applying established principles of organic chemistry and drawing insights from related compounds, this document serves as a valuable starting point for researchers interested in exploring the chemistry and potential utility of this molecule. The proposed synthetic route is robust and relies on a well-understood reaction mechanism. The outlined characterization methods provide a clear path to structural verification. The potential applications in medicinal chemistry highlight the promise of this compound as a building block for the development of novel therapeutic agents. Further research is warranted to validate the proposed synthesis and to explore the biological activities of this and related compounds.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Caloong Chemical Co., Ltd. 5 New Methods for the Preparation of N,N-Dimethylacetamide. [Link]

-

PubChem. 2-chloro-N,N-dimethylacetamide. [Link]

-

PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

- Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

-

PubMed. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. [Link]

-

MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. [Link]

-

ResearchGate. 1H NMR studies of aqueous N,N-dimethylacetamide solutions. [Link]

-

PubMed Central. Purification to Homogeneity and Characterization of a Novel Pseudomonas putida Chromate Reductase. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Technology Networks. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. [Link]

- Google Patents. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylaceetamide (DMA). [Link]

-

YouTube. Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

-

PubMed. Purification of Yeast Peroxisomes. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Taylor & Francis Online. Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis. [Link]

-

BASF. 4-Hydroxyacetophenone (Flake) - Safety data sheet. [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

-

Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]

-

PubMed Central. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: N,N-dimethylacetamide. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

- Google Patents. US20080207949A1 - Method For The Production Of N,N-Dimethylacetamide (Dmac).

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

PubMed. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. [Link]

-

Arkivoc. Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

Baxendale Group - Durham University. A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in. [Link]

Sources

- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. byjus.com [byjus.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. download.basf.com [download.basf.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 2-Chloro-N,N-dimethylacetamide | 2675-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. rsc.org [rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(4-acetylphenoxy)-N,N-dimethylacetamide

Introduction: Deconstructing 2-(4-acetylphenoxy)-N,N-dimethylacetamide for Therapeutic Potential

The compound this compound is a synthetic organic molecule for which, as of the current scientific landscape, there is a notable absence of published data regarding its specific biological activities or therapeutic targets. Commercially available primarily for research purposes, its potential applications in medicine remain uncharted territory[1]. However, a rational, hypothesis-driven approach to drug discovery allows us to infer potential biological activities by dissecting the molecule's constituent pharmacophores.

This technical guide proposes a structured framework for investigating the therapeutic potential of this compound. Our analysis is anchored in the well-documented, yet often overlooked, biological activities of one of its core structural components: N,N-dimethylacetamide (DMA) . While widely regarded as an inert solvent and an FDA-approved excipient, recent evidence has illuminated its role as an active modulator of key cellular pathways, particularly in inflammation and epigenetics[2][3][4].

Drawing from this, we will explore two primary, plausible therapeutic avenues for this compound:

-

Anti-Inflammatory and Epigenetic Modulation: Leveraging the known inhibitory effects of the DMA moiety on the NF-κB signaling pathway and its function as a low-affinity bromodomain ligand[2][3].

-

Neuroprotection via Mitochondrial Targets: Postulating a role in modulating mitochondrial function, inspired by the mechanisms of similarly structured small molecules that have been investigated for neurodegenerative diseases[5][6][7].

This guide is designed for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, actionable experimental protocols to systematically validate these proposed targets.

Part 1: Anti-Inflammatory and Epigenetic Therapeutic Targets

The presence of the N,N-dimethylacetamide moiety provides a strong rationale for investigating the anti-inflammatory and epigenetic modulatory potential of this compound.

Potential Target: The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. Its dysregulation is implicated in a host of chronic inflammatory diseases. The parent compound, DMA, has been shown to suppress inflammation by preventing the activation of the NF-κB pathway[2]. The proposed mechanism involves the stabilization of the inhibitory protein IκBα, which otherwise undergoes degradation to release NF-κB for nuclear translocation and activation of pro-inflammatory gene expression[8].

Hypothesized Mechanism of Action:

We hypothesize that this compound, through its DMA component, interferes with the upstream signaling cascade leading to IκBα degradation, thereby sequestering NF-κB in the cytoplasm and attenuating the inflammatory response.

Caption: Proposed inhibition of the NF-κB pathway by the compound.

Caption: Stepwise workflow for validating NF-κB pathway inhibition.

Detailed Experimental Protocols:

Protocol 1: NF-κB Luciferase Reporter Assay

-

Cell Culture: Seed HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.

-

Compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1 hour.

-

Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) or Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the plate for 6-8 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a plate-based luminometer.

-

Data Analysis: Normalize luciferase activity to cell viability (measured in a parallel plate using an MTT or CellTiter-Glo assay). Calculate the IC50 value for the inhibition of NF-κB activity.

Protocol 2: Western Blot for IκBα Phosphorylation and Degradation

-

Cell Culture and Treatment: Plate RAW 264.7 macrophage cells. Starve the cells for 2-4 hours, then pre-treat with the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use HRP-conjugated secondary antibodies and an ECL detection reagent to visualize the bands.

-

Analysis: Quantify band intensity to determine the effect of the compound on LPS-induced IκBα phosphorylation and subsequent degradation.

Potential Target: Bromodomain-Containing Proteins

Bromodomains are epigenetic "reader" domains that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci. The DMA moiety has been identified as a low-affinity inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD2 and BRD4[3][4]. Inhibition of these proteins has proven to be a valid therapeutic strategy in oncology and inflammation.

Hypothesized Mechanism of Action:

This compound may act as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and downregulating the expression of pro-inflammatory and oncogenic genes.

Caption: A workflow for the validation of bromodomain inhibition.

Detailed Experimental Protocols:

Protocol 3: TR-FRET Bromodomain Binding Assay

-

Reagents: Use a commercial TR-FRET assay kit for the bromodomain of interest (e.g., BRD4(1)). This typically includes a biotinylated histone peptide ligand, a Europium-labeled anti-tag antibody, and an APC-labeled streptavidin.

-

Assay Preparation: In a 384-well plate, add the test compound across a range of concentrations.

-

Binding Reaction: Add the assay components (bromodomain protein, peptide ligand, antibody, streptavidin) according to the manufacturer's protocol.

-

Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

-

Fluorescence Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the IC50 value.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells (e.g., MM.1S multiple myeloma cells) with the test compound or vehicle control for 1-2 hours.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).

-

Western Blot: Analyze the soluble fraction by Western blot using an antibody against the target bromodomain (e.g., BRD4).

-

Analysis: A ligand-bound protein will be more thermally stable. Plot the amount of soluble protein at each temperature. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Part 2: Neuroprotective Therapeutic Targets

The overall structure of this compound as a small molecule capable of crossing the blood-brain barrier makes it a candidate for CNS-acting therapies. Drawing parallels from the investigational Alzheimer's drug Dimebon (Latrepirdine), we propose that a key area of investigation should be its effect on mitochondrial health, a cornerstone of neuronal function[5][6][9].

Potential Target: The Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening under conditions of high calcium and oxidative stress leads to the collapse of the mitochondrial membrane potential, ATP depletion, and release of pro-apoptotic factors, culminating in cell death. Inhibition of the mPTP is a promising strategy for neuroprotection[5].

Hypothesized Mechanism of Action:

This compound may directly or indirectly interact with components of the mPTP complex, increasing its resistance to pathological opening and thereby protecting neurons from mitochondrial-dependent cell death pathways.

Caption: The role of the mPTP in apoptosis and its proposed inhibition.

Detailed Experimental Protocol:

Protocol 5: Calcium Retention Capacity (CRC) Assay in Isolated Mitochondria

-

Mitochondria Isolation: Isolate mitochondria from fresh rat liver or brain tissue using differential centrifugation.

-

Assay Buffer: Prepare an assay buffer containing a fluorescent calcium indicator (e.g., Calcium Green-5N), a respiratory substrate (e.g., succinate), and rotenone (to inhibit complex I).

-

Fluorimeter Setup: Place the mitochondrial suspension in a stirred, temperature-controlled cuvette in a spectrofluorometer set to monitor the fluorescence of the calcium indicator.

-

Compound Addition: Add the test compound or vehicle control (e.g., DMSO) to the cuvette and allow it to equilibrate with the mitochondria.

-

Calcium Pulses: Add sequential pulses of a known concentration of CaCl2 (e.g., 10 nmoles) to the cuvette. Each pulse will cause a spike in extra-mitochondrial calcium, which is then taken up by the mitochondria, causing the fluorescence to decrease.

-

mPTP Opening: Continue adding calcium pulses until the mitochondria can no longer sequester the calcium, indicating mPTP opening. This is observed as a large, sustained increase in fluorescence.

-

Data Analysis: The total amount of calcium taken up by the mitochondria before mPTP opening is the Calcium Retention Capacity. An increase in the CRC in the presence of the compound indicates inhibition of mPTP opening.

Summary and Future Directions

This guide outlines a clear, hypothesis-driven strategy for elucidating the therapeutic potential of this compound. By focusing on the known biological activities of its N,N-dimethylacetamide moiety and drawing logical parallels from related neuroprotective compounds, we have identified the NF-κB pathway, BET bromodomains, and the mitochondrial permeability transition pore as high-priority potential targets.

Summary of Proposed Targets and Validation Assays:

| Therapeutic Area | Potential Target | Primary Validation Assays | Secondary Validation Assays |

| Anti-Inflammatory | NF-κB Pathway | Luciferase Reporter Assay, Western Blot (p-IκBα) | ELISA (Cytokine Secretion), Immunofluorescence (p65) |

| Epigenetic | BET Bromodomains (BRD4) | TR-FRET Binding Assay | CETSA, qPCR (c-Myc expression) |

| Neuroprotection | mPTP | Calcium Retention Capacity (CRC) Assay | Mitochondrial Swelling Assay, Cell Viability (MTT) |

Successful validation of these targets would warrant progression to more complex studies, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent molecule to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Testing the compound in animal models of inflammatory disease (e.g., collagen-induced arthritis) or neurodegeneration (e.g., a transgenic mouse model of Alzheimer's disease).

-

Pharmacokinetic and Safety Profiling: Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting preliminary toxicology studies.

By following the structured workflows and detailed protocols presented herein, researchers can efficiently and rigorously investigate the therapeutic promise of this compound, potentially uncovering a novel candidate for treating inflammatory or neurodegenerative disorders.

References

-

FDA-Approved Excipient N,N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. (2022). Inflammatory Bowel Diseases. Available at: [Link]

-

N,N-dimethylacetamide – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer's Disease. (2015). Journal of Alzheimer's Disease. Available at: [Link]

-

Latrepirdine - Wikipedia. Wikipedia. Available at: [Link]

-

Dimebon - Investigational Compound Indicated for the Treatment of Alzheimer's and Huntington's Disease. Clinical Trials Arena. Available at: [Link]

-

N,N-dimethylacetamide. A versatile solvent for pharmacological applications: anti-thyroid activity? RACO. Available at: [Link]

-

Dimethylacetamide - Wikipedia. Wikipedia. Available at: [Link]

-

N,N−Dimethylacetamide - American Chemical Society. American Chemical Society. Available at: [Link]

-

FDA-Approved Excipient N,N-Dimethylacetamide Attenuates In-Vitro and In-Vivo Inflammatory Bowel Disease. (2021). ResearchGate. Available at: [Link]

-

Dimebon for Alzheimer's disease. (2015). Cochrane. Available at: [Link]

-

N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. (2017). ResearchGate. Available at: [Link]

-

N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment. (2017). PubMed. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondrial Pharmacology of Dimebon (Latrepirdine) Calls for a New Look at its Possible Therapeutic Potential in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimebon - Investigational Compound Indicated for the Treatment of Alzheimer's and Huntington's Disease - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Dimebon for Alzheimer's disease | Cochrane [cochrane.org]

- 8. researchgate.net [researchgate.net]

- 9. Latrepirdine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 2-(4-acetylphenoxy)-N,N-dimethylacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-acetylphenoxy)-N,N-dimethylacetamide, a key intermediate in pharmaceutical synthesis.[1] Given the absence of extensive published quantitative solubility data for this compound, this document establishes a framework for understanding its solubility based on first principles of physical organic chemistry and provides robust, field-proven methodologies for its empirical determination. We will delve into the molecular structure of this compound, predict its behavior in various organic solvent classes, and present a detailed, self-validating experimental protocol for accurate solubility measurement. This guide is intended to empower researchers to confidently assess and apply the solubility properties of this compound in their development workflows.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the performance and developability of active pharmaceutical ingredients (APIs) and their intermediates. For a compound like this compound (CAS No: 731821-83-3), which serves as a building block in the synthesis of more complex molecules, understanding its solubility is paramount for several reasons[1][2][3][4][5][6][7][8]:

-

Reaction Kinetics and Purity: The efficiency of a chemical reaction often depends on the ability of the solvent to fully dissolve the reactants, ensuring a homogeneous reaction medium and minimizing side reactions.

-

Process Optimization: Knowledge of solubility is crucial for designing and optimizing crystallization, purification, and formulation processes.

-

Formulation Development: For final drug products, solubility directly impacts bioavailability, influencing how a drug is absorbed, distributed, metabolized, and excreted (ADME).

This guide will provide the necessary theoretical and practical framework for researchers to thoroughly characterize the solubility of this important intermediate.

Physicochemical Profile and Solubility Prediction

To understand the solubility of this compound, we must first examine its molecular structure.

Molecular Structure:

(Simplified 2D representation of this compound)

Key Physicochemical Properties:

-

Molecular Weight: 221.25 g/mol

-

Appearance: White to off-white crystalline powder[1]

Solubility Prediction Based on Structure ("Like Dissolves Like"):

The principle of "like dissolves like" is a cornerstone of solubility prediction.[11] By analyzing the functional groups of this compound, we can infer its likely solubility in different classes of organic solvents.

-

Polar Aprotic Moiety: The N,N-dimethylacetamide group is highly polar and aprotic. This tertiary amide functionality can act as a hydrogen bond acceptor but not a donor. This feature suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone.

-

Aromatic and Ether Groups: The acetyl-substituted phenoxy ring introduces both aromatic character (tending towards solubility in aromatic solvents like toluene) and a polar ether linkage.

-

Ketone Group: The acetyl group's ketone is a polar feature that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, further enhancing solubility in polar solvents.

Predicted Solubility Profile:

-

High Solubility Expected: In polar aprotic solvents such as DMSO, DMF, N,N-dimethylacetamide (DMAc), and acetone , due to strong dipole-dipole interactions.

-

Moderate to High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol . The amide and ketone oxygens can act as hydrogen bond acceptors for the solvent's hydroxyl protons.

-

Moderate Solubility Expected: In solvents of intermediate polarity like dichloromethane (DCM) and ethyl acetate .

-

Low to Negligible Solubility Expected: In nonpolar aliphatic hydrocarbon solvents such as hexane and heptane , where the polar functionalities of the molecule cannot form favorable interactions.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

While predictions are valuable, empirical determination is the gold standard. The saturation shake-flask method is widely recognized as the most reliable technique for measuring thermodynamic (equilibrium) solubility.[9][12]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound in that solvent at that temperature.

Detailed Step-by-Step Methodology

1. Preparation of Materials:

- Solute: this compound (ensure purity is characterized, e.g., >98%).

- Solvents: Select a range of high-purity (e.g., HPLC grade) organic solvents representing different polarity classes (e.g., Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

- Equipment: Analytical balance, glass vials with PTFE-lined screw caps, orbital shaker with temperature control, centrifuge, volumetric flasks, pipettes, and a suitable analytical instrument (e.g., HPLC-UV or UV-Vis spectrophotometer).

2. Sample Preparation:

- Accurately weigh an excess amount of this compound into a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the end of the experiment. A starting point could be ~20-50 mg of solute per 1 mL of solvent.

- Carefully add a precise volume of the chosen organic solvent to the vial.

3. Equilibration:

- Securely cap the vials.

- Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150-200 rpm). The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause splashing.

- Allow the samples to equilibrate for a predetermined time. A typical duration is 24-48 hours. To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.[9]

4. Sample Processing:

- After equilibration, remove the vials from the shaker and let them stand for a short period to allow the bulk of the solid to settle.

- Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solids.

- Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the solid pellet.

- Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. This step must be performed accurately using calibrated pipettes and volumetric flasks.

5. Quantification:

- Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Prepare a calibration curve using standard solutions of this compound of known concentrations.

- Calculate the concentration of the saturated solution based on the measured concentration of the diluted sample and the dilution factor.

- Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be integrated:

-

Visual Confirmation: At the end of the equilibration period, there must be visible, undissolved solid in each vial.

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points until a plateau in concentration is reached confirms that true equilibrium has been achieved.[9]

-

Mass Balance (Optional but Recommended): The remaining solid can be dried and weighed to ensure that the amount dissolved is consistent with the measured concentration.

Data Presentation and Visualization

Quantitative data should be presented in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent Name | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Experimental Data] |

| Polar Protic | Ethanol | 24.5 | [Experimental Data] | [Experimental Data] |

| Polar Aprotic | Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] |

| Polar Aprotic | Acetone | 21.0 | [Experimental Data] | [Experimental Data] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Experimental Data] |

| Intermediate Polarity | Dichloromethane (DCM) | 9.1 | [Experimental Data] | [Experimental Data] |

| Intermediate Polarity | Ethyl Acetate | 6.0 | [Experimental Data] | [Experimental Data] |

| Nonpolar Aromatic | Toluene | 2.4 | [Experimental Data] | [Experimental Data] |

| Nonpolar Aliphatic | n-Heptane | 1.9 | [Experimental Data] | [Experimental Data] |

(Note: The table is populated with placeholders for experimentally determined data.)

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While published data on the solubility of this compound is scarce, a systematic approach based on its molecular structure provides a strong predictive foundation. Its combination of polar amide, ketone, and ether functionalities with an aromatic ring suggests a favorable solubility profile in a wide range of polar aprotic and protic organic solvents, with limited solubility in nonpolar hydrocarbons. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a robust, reliable, and self-validating method. By following this technical guide, researchers and drug development professionals can confidently characterize the solubility of this key pharmaceutical intermediate, enabling more efficient process development and chemical synthesis.

References

-

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. (n.d.). IndiaMART. Retrieved January 23, 2026, from [Link]

- Avdeef, A. (2012).

- Bergström, C. A. S. (2016). In silico prediction of drug solubility. In Oral Drug Absorption (pp. 235-254). John Wiley & Sons, Ltd.

- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

- Jouyban, A. (2010).

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmacy and Pharmacology, 57(10), 1339-1345.

- Lazzara, G., Milioto, S., & Riela, S. (2012). "Like-dissolves-like" rule: The effects of clay surface modification on the adsorption/desorption of a model pollutant. Journal of Colloid and Interface Science, 386(1), 329-334.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124079, this compound. Retrieved January 23, 2026, from [Link].

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

-

Tradeindia. (n.d.). This compound - C12H15NO3, CAS No: 731821-83-3. Retrieved January 23, 2026, from [Link]

-

AccelaChem. (n.d.). This compound SY132722. Retrieved January 23, 2026, from [Link]

-

Tradeindia. (n.d.). N N Dimethyl Acetamide - Dmac - Cas No: 127-19-5. Retrieved January 23, 2026, from [Link]

-

Tradeindia. (n.d.). N,n-dimethylacetamide at Best Price in Mumbai, Maharashtra. Retrieved January 23, 2026, from [Link]

-

Tradeindia. (n.d.). N,n-dimethylacetamide, Also Known As Acetyl Dimethylamine at Best Price in Chongqing. Retrieved January 23, 2026, from [Link]

-

Tradeindia. (n.d.). Dmac Dimethylacetamide Cas 127-19-5 Application: 99. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

-

AccelaChem. (n.d.). 3-Amino-N,N-diethyl-4-morpholin-4-yl-benzenesulfonamide. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Supplier in Mumbai, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 37542-28-2,Methyl 2-(4-Chlorophenyl)-2-oxoacetate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. N N Dimethyl Acetamide - Dmac - Cas No: 127-19-5 at Best Price in Hyderabad | Yeve Chemicals Industries [tradeindia.com]

- 4. N,n-dimethylacetamide - 99.9% Purity, Full Container Load 15.2 Mt, 80 Drums Of 190 Kgs Each at Best Price in Mumbai | Aditya Molecules [tradeindia.com]

- 5. N,n-dimethylacetamide, Also Known As Acetyl Dimethylamine at Best Price in Chongqing | Sorawin [tradeindia.com]

- 6. Dmac Dimethylacetamide Cas 127-19-5 Application: 99 at Best Price in Guangdong | Shenzhen Aysuny Co., Ltd. [tradeindia.com]

- 7. This compound | C12H15NO3 | CID 2410365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 22745-68-2,3-Amino-N,N-diethyl-4-morpholin-4-yl-benzenesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. N N Dimethylacetamide - Application: Used As A Solvent In The Production Of Synthetic Fibers And Polymers - Application: Used As A Solvent In The Production Of Synthetic Fibers And Polymers at Best Price in Mumbai | Jash Pharma Chem [tradeindia.com]

- 10. N,n-dimethylacetamide - Cas 127-19-5, 99.9% Purity Colorless Clear Liquid Solvent at Best Price in Ningbo | Ningbo Inno Pharmchem Co., Ltd. [tradeindia.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

A Spectroscopic Guide to 2-(4-acetylphenoxy)-N,N-dimethylacetamide: Structure Elucidation and Characterization

The structural elucidation of a novel compound is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, each providing a unique piece of the structural puzzle. This guide explains the expected spectral features of 2-(4-acetylphenoxy)-N,N-dimethylacetamide, offering insights into the causal relationships between molecular structure and spectral output.

Molecular Structure and Functional Groups

A thorough understanding of the molecule's structure is paramount to interpreting its spectroscopic data. This compound incorporates several key functional groups that will give rise to characteristic signals in its spectra.

Caption: Molecular structure highlighting key functional groups.

The molecule contains a para-substituted aromatic ring, an acetyl group (aromatic ketone), an ether linkage, and a tertiary amide (N,N-dimethylacetamide). Each of these will be identified by the techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum provides information on the electronic environment of each unique proton in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 7.95 | Doublet (d) | 2H | Aromatic (ortho to acetyl) |

| b | ~ 6.95 | Doublet (d) | 2H | Aromatic (ortho to ether) |

| c | ~ 4.75 | Singlet (s) | 2H | O-CH₂-C=O |

| d | ~ 3.05 | Singlet (s) | 3H | N-CH₃ |

| e | ~ 2.95 | Singlet (s) | 3H | N-CH₃ |

| f | ~ 2.55 | Singlet (s) | 3H | C(=O)-CH₃ (acetyl) |

Interpretation:

-

Aromatic Protons (a, b): The para-substitution on the benzene ring results in a simplified aromatic region. The two protons ortho to the electron-withdrawing acetyl group (protons 'a') are deshielded and appear downfield as a doublet. The two protons ortho to the electron-donating ether oxygen (protons 'b') are more shielded and appear upfield, also as a doublet. This distinct AA'BB' system is characteristic of 1,4-disubstituted benzene rings.

-

Methylene Protons (c): The two protons of the methylene group are adjacent to an oxygen atom and a carbonyl group, both of which are deshielding. This results in a significant downfield shift to approximately 4.75 ppm. The signal is a singlet as there are no adjacent protons to couple with.

-

N-Methyl Protons (d, e): The two methyl groups attached to the amide nitrogen are diastereotopic due to restricted rotation around the C-N amide bond. This restricted rotation is a known phenomenon in amides and can lead to two distinct singlets in the NMR spectrum.[1][2] One methyl group is cis to the carbonyl oxygen and the other is trans, experiencing slightly different electronic environments.

-

Acetyl Protons (f): The methyl protons of the acetyl group are attached to a carbonyl carbon, resulting in a singlet at a characteristic downfield position around 2.55 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the type of carbon (e.g., C, CH, CH₂, CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~ 196.5 | C=O (ketone) |

| 2 | ~ 168.0 | C=O (amide) |

| 3 | ~ 162.0 | Aromatic C-O |

| 4 | ~ 131.0 | Aromatic C-C=O |

| 5 | ~ 130.5 | Aromatic CH (ortho to acetyl) |

| 6 | ~ 114.5 | Aromatic CH (ortho to ether) |

| 7 | ~ 67.0 | O-CH₂ |

| 8 | ~ 36.5 | N-CH₃ |

| 9 | ~ 35.0 | N-CH₃ |

| 10 | ~ 26.5 | C(=O)-CH₃ (acetyl) |

Interpretation:

-

Carbonyl Carbons (1, 2): Two distinct carbonyl signals are expected. The ketone carbonyl carbon of the acetyl group appears significantly downfield (~196.5 ppm), while the amide carbonyl carbon is found slightly more upfield (~168.0 ppm).

-

Aromatic Carbons (3, 4, 5, 6): Four signals are predicted for the six aromatic carbons due to molecular symmetry. The carbon attached to the ether oxygen (C3) is significantly deshielded. The quaternary carbon attached to the acetyl group (C4) also appears downfield. The two sets of CH carbons (C5 and C6) can be distinguished based on their attachment to either an electron-donating or electron-withdrawing group.

-

Aliphatic Carbons (7, 8, 9, 10): The methylene carbon attached to the ether oxygen (C7) is found around 67.0 ppm. As with the ¹H NMR, the two N-methyl carbons (C8, C9) may be non-equivalent. The acetyl methyl carbon (C10) appears at the most upfield position, consistent with a methyl group attached to a carbonyl.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

Caption: A standard workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).[3] Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient for a sample of this concentration.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., Mnova, TopSpin).[4] This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal.

-

Analysis: Analyze the processed spectra by identifying chemical shifts, integrating peak areas (for ¹H), and determining coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3100-3000 | Medium | C-H stretch | Aromatic |

| ~ 2950-2850 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1700-1680 | Strong | C=O stretch | Ketone (acetyl) |

| ~ 1670-1650 | Strong | C=O stretch | Tertiary Amide |

| ~ 1600, ~1500 | Medium | C=C stretch | Aromatic Ring |

| ~ 1250 | Strong | C-O stretch | Aryl-Alkyl Ether |

| ~ 1170 | Strong | C-N stretch | Amide |

Interpretation:

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands.

-

C=O Stretching: The presence of two distinct carbonyl groups will likely result in two strong, sharp peaks in the region of 1700-1650 cm⁻¹. The ketone carbonyl of the acetyl group is expected around 1685 cm⁻¹, a typical value for aromatic ketones where conjugation lowers the frequency from that of a simple aliphatic ketone.[5] The tertiary amide carbonyl (Amide I band) is predicted to appear at a slightly lower wavenumber, around 1660 cm⁻¹, due to the resonance effect of the nitrogen lone pair.[6][7]

-

C-H Stretching: Absorptions for aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

Aromatic Region: C=C stretching vibrations within the aromatic ring will produce characteristic peaks of medium intensity around 1600 and 1500 cm⁻¹.

-

Fingerprint Region: The C-O stretch of the aryl-alkyl ether will give a strong band around 1250 cm⁻¹. The C-N stretch of the tertiary amide will also be present in this region. This complex area of the spectrum is unique to the molecule and serves as a "fingerprint" for identification.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Background Scan: A background spectrum of the empty instrument (or the clean ATR crystal) is recorded to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Scan: The sample is scanned, typically accumulating 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular formula is C₁₂H₁₅NO₃. The monoisotopic mass is 221.1052 g/mol . In a high-resolution mass spectrum (HRMS), this exact mass can be used to confirm the elemental composition. The molecular ion peak at m/z = 221 should be observable.

-

Major Fragmentation Pathways: Fragmentation is the dissociation of the unstable molecular ion.[8] The most likely fragmentation patterns involve cleavage at the bonds adjacent to functional groups, leading to the formation of stable carbocations or radical cations.[9]

Table 4: Predicted Key Fragment Ions

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 178 | [CH₃C(O)C₆H₄OCH₂C(O)]⁺ | Loss of •N(CH₃)₂ radical |

| 150 | [CH₃C(O)C₆H₄OCH₂]⁺ | α-cleavage at amide carbonyl |

| 121 | [CH₃C(O)C₆H₄]⁺ | Cleavage of the ether bond |

| 72 | [C(O)N(CH₃)₂]⁺ | α-cleavage at ether linkage |

| 43 | [CH₃C(O)]⁺ | Acylium ion from acetyl group |